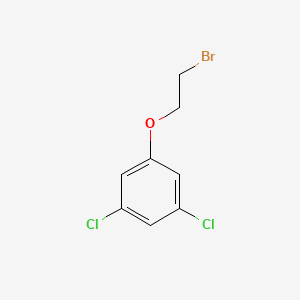

1-(2-Bromoethoxy)-3,5-dichlorobenzene

概要

説明

Synthesis Analysis

The synthesis of bromo- and chloro-substituted benzene derivatives can involve various strategies, including gold-catalyzed rearrangements, domino cyclization, and elimination reactions. For instance, a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes using halogenated alkynes as substrates has been developed, which is highly diastereoselective and involves a 1,2-acyloxy migration . Additionally, the synthesis of 1-bromo-2-amino-3-butene derivatives from homoallylic trichloroacetimidates via N-bromoacetamide-mediated domino cyclization and elimination has been reported . These methods could potentially be adapted for the synthesis of 1-(2-Bromoethoxy)-3,5-dichlorobenzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives can be studied using various spectroscopic techniques, including FT-IR, FT-Raman, and NMR. For example, the FT-IR and FT-Raman spectra of 1-bromo-4-chlorobenzene have been recorded, and computational methods such as HF and DFT have been used to describe the vibrational modes . Similarly, the structure and conformational analysis of other brominated compounds have been investigated using NMR spectroscopy and X-ray structural analysis . These techniques could be applied to determine the molecular structure of 1-(2-Bromoethoxy)-3,5-dichlorobenzene.

Chemical Reactions Analysis

Bromo- and chloro-substituted benzene derivatives can participate in various chemical reactions, including Diels-Alder and cross-coupling reactions . The reactivity of such compounds can be influenced by the presence of halogen substituents, as seen in the preparation of various 1-substituted 1-bromoethene products using 1-bromo-1-lithioethene . The chemical reactivity of 1-(2-Bromoethoxy)-3,5-dichlorobenzene could be explored in the context of these reactions to synthesize new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and chloro-substituted benzene derivatives can be characterized by their spectroscopic features, electronic structure, and reactivity. Computational studies, such as DFT calculations, can provide insights into the electronic density, NLO properties, and quantum chemical descriptors of these compounds . Additionally, the solvation effects and crystal structures of such compounds can be analyzed to understand their behavior in different environments . These analyses can help predict the properties of 1-(2-Bromoethoxy)-3,5-dichlorobenzene.

作用機序

Safety and Hazards

特性

IUPAC Name |

1-(2-bromoethoxy)-3,5-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2O/c9-1-2-12-8-4-6(10)3-7(11)5-8/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJVOSZFQCWPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623813 | |

| Record name | 1-(2-Bromoethoxy)-3,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18800-31-2 | |

| Record name | 1-(2-Bromoethoxy)-3,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid](/img/structure/B1290014.png)